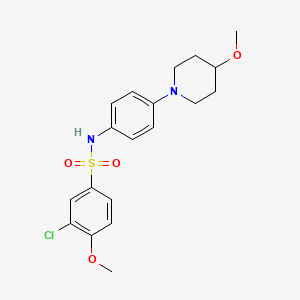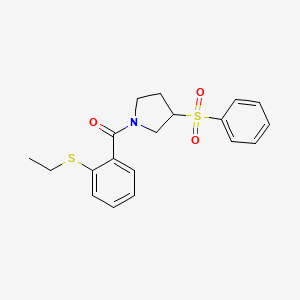
(2-(Ethylthio)phenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds . The compound also contains phenyl and sulfonyl groups, as well as an ethylthio substituent.科学的研究の応用
Cancer Research
This compound has shown potential in cancer treatment due to its ability to act as an antiproliferative agent against cancer cells. Its high antioxidant properties make it a candidate for pharmaceutical ingredients in oncology .
Neurological Disorders
The structural properties of this molecule suggest it could be beneficial in the study of neurological disorders. Its interaction with various neurotransmitter systems could lead to new treatments for diseases like Alzheimer’s and Parkinson’s .
Antiviral Applications
Compounds similar to (2-(Ethylthio)phenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone have been used to develop antiviral agents. Their ability to inhibit viral replication makes them valuable in the fight against infectious diseases .
Anti-inflammatory and Analgesic
The molecule’s derivatives may possess anti-inflammatory and analgesic properties, making them useful in the development of new pain management drugs and treatments for chronic inflammatory conditions .
Antimicrobial Properties
Research indicates that this class of compounds can be effective against a variety of microbial pathogens. This opens up possibilities for new antibiotics and antiseptic agents .
Chemical Synthesis and Drug Design
The compound’s unique structure allows for the exploration of new synthetic pathways in chemical synthesis. It also serves as a scaffold for drug design, potentially leading to the creation of novel therapeutic agents .
将来の方向性
作用機序
特性
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-2-24-18-11-7-6-10-17(18)19(21)20-13-12-16(14-20)25(22,23)15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLWGWKIUIXZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Ethylthio)phenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid](/img/structure/B2951654.png)

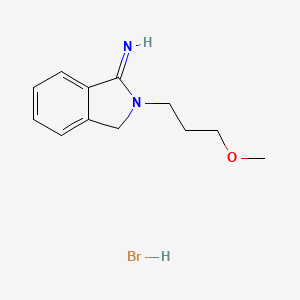
![3-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2951659.png)
![N-(3-fluoro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2951661.png)

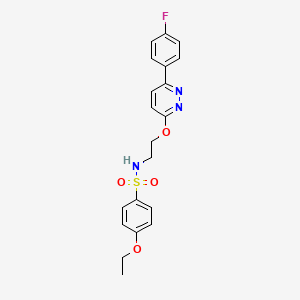
![2-Chloro-N-[4-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)phenyl]acetamide](/img/structure/B2951669.png)
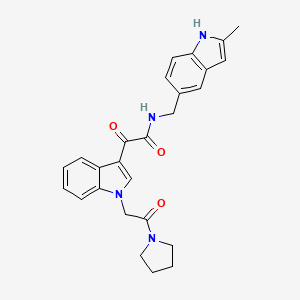
![N-[4-(2-chlorophenyl)-6-methyl-5-oxo-2-phenylpyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B2951671.png)
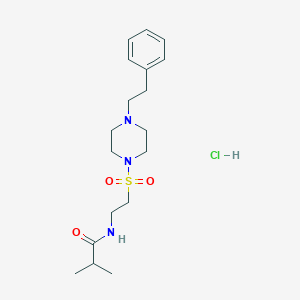
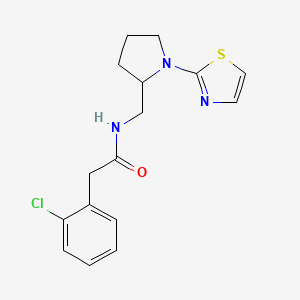
![2-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)pyridine-4-carboxamide](/img/structure/B2951675.png)
